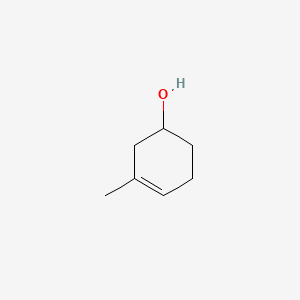

3-Methyl-3-cyclohexen-1-ol

Description

Contextual Overview of Cyclohexenol (B1201834) Compounds in Organic Chemistry Research

Cyclohexenols are a class of organic compounds characterized by a six-membered carbon ring containing one double bond and a hydroxyl (-OH) group. nih.gov As cyclic allylic alcohols, they are versatile intermediates in organic synthesis. Their bifunctional nature—possessing both an alkene and an alcohol functional group—allows for a wide range of chemical transformations, including oxidation, reduction, and substitution reactions. These compounds serve as crucial precursors in the synthesis of more complex molecules, finding applications in the production of pharmaceuticals, agrochemicals, and fragrances. ontosight.ai The parent compound, cyclohexanol (B46403), is a significant industrial chemical produced on a massive scale, primarily as a precursor to nylons. chemeo.com The introduction of unsaturation, as seen in cyclohexenols, adds a layer of chemical reactivity that is highly valuable for synthetic chemists. ontosight.ai

Significance of 3-Methyl-3-cyclohexen-1-ol within Cyclohexenol Chemistry

This compound is a specific isomer within the methyl-substituted cyclohexenol family. Its structure, featuring a secondary alcohol and a trisubstituted double bond within the cyclohexene (B86901) ring, makes it a potentially valuable synthetic building block. hmdb.ca The placement of the methyl group and the double bond influences the molecule's stereochemistry and reactivity, distinguishing it from its isomers such as 3-methyl-2-cyclohexen-1-ol (B1293851). While research on its isomer, 3-methyl-2-cyclohexen-1-ol, has shown its application as a reproductive pheromone for the Douglas-fir beetle, the specific significance of this compound is less defined and resides primarily in its potential utility in synthetic organic chemistry. scbt.comresearchgate.net Its structure allows for stereoselective reactions, and like other cyclohexenols, it can serve as a precursor for creating complex cyclic and acyclic frameworks. rsc.org

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is notably sparse. A literature review reveals that very few articles have been published specifically on this compound. hmdb.ca Much of the existing research on methyl-substituted cyclohexenols focuses on other isomers, particularly 3-methyl-2-cyclohexen-1-ol, for which catalytic conversion studies and applications are more thoroughly documented. researchgate.net

The primary knowledge gap is the comprehensive characterization of this compound's reactivity and the exploration of its synthetic potential. While general reactions for cyclohexenols are known, detailed studies on how the specific substitution pattern of this compound influences reaction outcomes (e.g., stereoselectivity in epoxidation, regioselectivity in addition reactions) are lacking. Furthermore, its potential biological activities, unlike its pheromone isomer, have not been extensively investigated. This contrasts with the broader class of cyclohexenols, which have garnered attention for various biological properties.

Research Objectives and Scope of Investigation for this compound

Given the identified knowledge gaps, future research on this compound should be directed by the following objectives:

Elucidation of Synthetic Pathways: To develop and optimize efficient and stereoselective synthetic routes to produce this compound, which is essential for enabling further study.

Characterization of Chemical Reactivity: To systematically investigate the reactivity of the compound in fundamental organic reactions. This includes oxidation of the secondary alcohol, electrophilic additions to the double bond, and tandem reactions that leverage both functional groups. A recent study demonstrated that a methyl-substituted cyclohexenol can undergo a visible light-mediated ring-opening isomerization, a pathway that could be explored for this compound. rsc.org

Exploration of Synthetic Applications: To utilize this compound as a key intermediate in the synthesis of novel, complex molecules. Its structural features could be leveraged to build frameworks for potential use in fine chemicals or as scaffolds for pharmacologically active compounds.

The scope of this investigation would be confined to laboratory-scale organic synthesis and detailed structural and spectroscopic analysis of the resulting products.

Compound Data

Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-methylcyclohex-3-en-1-ol | nih.gov |

| CAS Number | 53783-91-8 | nist.gov |

| Molecular Formula | C₇H₁₂O | nist.gov |

| Molecular Weight | 112.17 g/mol | nih.gov |

| Monoisotopic Mass | 112.088815 Da | nih.gov |

| InChI Key | HKVFKEJBSWJQMU-UHFFFAOYSA-N | nist.gov |

| SMILES | CC1=CCCC(C1)O | nih.gov |

| Classification | Secondary Alcohol | hmdb.ca |

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclohex-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h3,7-8H,2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVFKEJBSWJQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340648 | |

| Record name | 3-Methyl-3-cyclohexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53783-91-8 | |

| Record name | 3-Methyl-3-cyclohexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 3 Cyclohexen 1 Ol

Established Synthetic Routes and Precursor Utilization

Established methods for synthesizing 3-methyl-3-cyclohexen-1-ol primarily rely on the reduction of corresponding ketones, substitution reactions of halogenated compounds, and catalytic hydrogenation processes.

Reduction Strategies of Cyclohexenone Derivatives (e.g., 3-Methyl-2-cyclohexen-1-one)

A prominent and efficient route to this compound involves the reduction of 3-methyl-2-cyclohexen-1-one (B144701). orgsyn.org This transformation can be effectively carried out using various reducing agents. One common method employs lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether. orgsyn.org The reaction is typically performed at low temperatures, such as 0°C, to control the reactivity of the hydride reagent and minimize side reactions. Following the reduction, a careful workup with moist ether and subsequent washing with a saturated aqueous sodium chloride solution is necessary to quench the excess reagent and isolate the product. orgsyn.org Distillation under reduced pressure then yields the desired 3-methyl-2-cyclohexen-1-ol (B1293851) in high purity. orgsyn.org

Another approach involves the use of sodium borohydride (B1222165) (NaBH₄), which is a milder reducing agent compared to LiAlH₄. While specific conditions for the reduction of 3-methyl-2-cyclohexen-1-one with NaBH₄ to yield this compound are not detailed in the provided results, the reduction of the parent compound, 2-cyclohexen-1-ol (B1581600), to cyclohexanol (B46403) using sodium borohydride is a known transformation. This suggests that NaBH₄ could also be a viable, albeit potentially less reactive, reagent for this conversion.

The following table summarizes a typical reduction of 3-methyl-2-cyclohexen-1-one:

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

| 3-Methyl-2-cyclohexen-1-one | Lithium aluminum hydride | Anhydrous diethyl ether | 0°C | 3-Methyl-2-cyclohexen-1-ol | 98% orgsyn.org |

Hydrolysis and Substitution Reactions from Halogenated Precursors

The synthesis of cyclohexenol (B1201834) derivatives can also be achieved through the hydrolysis of halogenated precursors. For instance, 3-chlorocyclohexene (B1361376) can undergo hydrolysis to form 3-cyclohexen-1-ol (B1583433). This nucleophilic substitution reaction, where a hydroxyl group replaces the chlorine atom, provides a pathway to the desired alcohol. While the direct synthesis of this compound from a corresponding halogenated methylcyclohexene is not explicitly detailed, the principle of this reaction is applicable. The process generally requires careful control of reaction conditions to favor the substitution reaction and minimize elimination side reactions.

Furthermore, the synthesis of halogenated precursors themselves can be accomplished through various methods, including the reaction of allylic alcohols with halogenating agents. For example, 2-cyclohexen-1-ol can be converted to 3-chlorocyclohexene. chemicalbook.com This suggests a two-step potential route to this compound: halogenation of a suitable methyl-substituted allylic alcohol followed by hydrolysis.

Decarboxylative halogenation, such as the Hunsdiecker reaction, represents another method for generating organic halides from carboxylic acids, which could then serve as precursors. acs.org

Catalytic Hydrogenation Approaches for Cyclohexanol Derivatives

Catalytic hydrogenation is a powerful tool in organic synthesis, often employed to reduce double bonds. While typically used to convert alkenes to alkanes, selective hydrogenation can be a route to unsaturated alcohols. Industrial synthesis of cyclohexanol often starts with the catalytic hydrogenation of phenol. This saturated alcohol can then be a precursor for further modifications.

In the context of producing this compound, a multi-step process could be envisioned starting from a cyclohexanol derivative. For instance, the dehydration of a substituted cyclohexanol can lead to a cyclohexene (B86901) intermediate. Subsequent controlled functionalization could then introduce the hydroxyl group at the desired position.

The partial hydrogenation of benzene (B151609) to cyclohexene is a key industrial process, and this cyclohexene can be further functionalized. researchgate.net For example, esterification of cyclohexene with acetic acid followed by hydrogenation can yield cyclohexanol. researchgate.net While not a direct route to this compound, these industrial processes highlight the versatility of catalytic hydrogenation in manipulating cyclic structures. The selective hydrogenation of more complex systems, such as 1-methyl-1-cyclohexene, has also been successfully demonstrated using cobalt-based catalysts. nih.gov

Advanced and Stereoselective Synthesis of this compound and its Enantiomers

The presence of a stereocenter at the hydroxyl-bearing carbon and the potential for chirality in substituted cyclohexene rings make the stereoselective synthesis of this compound and its enantiomers a significant area of research.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral alcohols. One notable approach is the asymmetric transfer hydrogenation (ATH) of α,β-unsaturated ketones. For the synthesis of (1R)-3-methyl-2-cyclohexen-1-ol, the ATH of 3-methyl-2-cyclohexen-one can be performed using a chiral catalyst, such as the (R,R)-Noyori-I catalyst, in a biphasic medium of dichloromethane (B109758) and water with sodium formate (B1220265) as the hydride source. mdpi.com This method has been shown to produce the desired (R)-enantiomer with high enantiomeric excess. mdpi.com

Chiral lithium amide bases have also been utilized for the enantioselective deprotonation of epoxides to yield chiral allylic alcohols. acs.orgdeepdyve.com This method provides an alternative pathway for accessing enantiomerically enriched cyclohexenol derivatives.

The following table details an example of asymmetric transfer hydrogenation:

| Substrate | Catalyst | Reagents | Solvent | Product | Enantiomeric Excess (ee) |

| 3-Methyl-2-cyclohexen-1-one | (R,R)-Noyori-I catalyst | Sodium formate, Tetrabutylammonium chloride | Dichloromethane/Water | (1R)-3-Methyl-2-cyclohexen-1-ol | 88% mdpi.com |

Diastereoselective Synthesis and Control of Stereocenters

Controlling the relative stereochemistry of multiple stereocenters is a key challenge in the synthesis of complex molecules. Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. In the context of substituted cyclohexenol derivatives, controlling the stereocenters is crucial for defining the three-dimensional structure of the molecule.

For instance, the reduction of a substituted cyclohexenone can lead to the formation of two diastereomeric alcohols. The stereochemical outcome of such a reduction can often be influenced by the choice of reducing agent and reaction conditions. While specific examples for the diastereoselective synthesis of this compound are not explicitly detailed in the provided search results, the principles of stereocontrol are fundamental in organic synthesis.

The synthesis of complex natural products often relies on the ability to control multiple stereocenters. For example, in the synthesis of rippertenol analogs, the stereocenters at various positions of the cyclohexene ring were carefully controlled through a series of reactions. chinesechemsoc.org Asymmetric 1,3-dipolar cycloaddition reactions are another powerful tool for the stereocontrolled synthesis of cyclic compounds. researchgate.net These advanced methods, while not directly applied to the synthesis of this compound in the provided results, represent the state-of-the-art in controlling stereochemistry in cyclic systems.

Dynamic Kinetic Resolution Techniques for Enantiopure Alcohols

The production of enantiomerically pure alcohols is of significant interest in the chemical and pharmaceutical industries, as the biological activity of chiral molecules often resides in a single enantiomer. For allylic alcohols such as this compound, dynamic kinetic resolution (DKR) represents a powerful strategy to obtain enantiopure products from a racemic mixture in theoretically 100% yield. researchgate.netunipd.it DKR combines a rapid in situ racemization of the starting material with a highly enantioselective reaction, allowing the complete conversion of the racemate into a single desired enantiomer of the product. researchgate.netunipd.it

A prevalent and effective method for the DKR of racemic secondary alcohols, including allylic alcohols, involves a combination of a biocatalyst, typically a lipase (B570770), for the enantioselective acylation step, and a metal-based catalyst for the racemization of the unreacted alcohol enantiomer. nih.govjst.go.jp Ruthenium complexes are widely employed for the racemization of secondary alcohols. nih.govjst.go.jp For instance, a combined system using a lipase and a ruthenium complex can convert racemic allylic alcohols into highly optically pure allylic acetates with yields often exceeding 80%. nih.gov

Lipases, such as Candida antarctica lipase B (CALB), are frequently chosen for their broad substrate scope and high enantioselectivity in the transesterification of various secondary alcohols, including aromatic, aliphatic, and allylic types. unipd.itacs.org The enantioselectivity (E-value) of these enzymatic resolutions can be very high, often exceeding 200, leading to products with enantiomeric excesses (ee) up to >99%. acs.org The efficiency of the resolution is influenced by factors like the solvent, acyl donor, and temperature. diva-portal.org For example, the kinetic resolution of 3-methyl-2-cyclohexen-1-ol (seudenol), a structurally related cyclohexenol, has been studied, demonstrating the applicability of these enzymatic methods to this class of compounds. diva-portal.orgcolab.ws

The combination of enzymatic acylation with a metal catalyst for racemization forms the core of DKR for these alcohols. Vanadium compounds have also been explored as racemization catalysts in conjunction with lipases for the DKR of allylic alcohols. jst.go.jp The general approach involves the lipase selectively acylating one enantiomer of the alcohol, while the metal catalyst continuously racemizes the slower-reacting enantiomer back to the racemic mixture, making it available for the enzymatic transformation. researchgate.netunipd.it This concurrent process overcomes the 50% yield limitation of traditional kinetic resolution. researchgate.net

The table below summarizes representative results for the dynamic kinetic resolution of various secondary alcohols using combined enzyme and metal catalyst systems, illustrating the high efficiency of this technique.

| Substrate | Catalyst System | Acyl Donor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Racemic Allylic Alcohols | Lipase + Ruthenium Complex | Acyl Donor (e.g., vinyl acetate) | >80 | High | nih.gov |

| (R,S)-1-Phenylethanol | Novozym 435 + Ru-catalyst | p-Chlorophenyl acetate (B1210297) | 95 | 99 | researchgate.net |

| Racemic Aromatic Chlorohydrins | Pseudomonas cepacia lipase + Ruthenium catalyst | - | High | High | researchgate.net |

| d,l-Phenylglycine methyl ester (Ammonolysis) | Novozym 435 + Pyridoxal (for racemization) | - | 85 | 88 | researchgate.net |

Methodological Innovations in this compound Production

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign processes. For the production of substituted cyclohexenols like this compound, innovations are centered around the adoption of green chemistry principles and the implementation of continuous manufacturing technologies such as flow chemistry.

Green Chemistry Principles and Sustainable Synthetic Protocols

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. mdpi.com This involves strategies such as using renewable feedstocks, employing safer solvents like water, utilizing catalysts to increase efficiency, and reducing energy consumption. mdpi.comrsc.org

For the synthesis of cyclohexenol derivatives, sustainable protocols often involve catalytic reactions in environmentally friendly media. For example, the catalytic conversion of the related compound 3-methyl-2-cyclohexen-1-ol has been studied in water, a green solvent, using ruthenium complexes. researchgate.net Such aqueous-phase catalysis can lead to more sustainable processes by avoiding volatile organic solvents. researchgate.net Furthermore, the development of protocols that combine multiple reaction steps in one pot, using catalysts that perform dual functions, contributes to process simplification and waste reduction. An example is the use of Palladium on carbon (Pd/C) as a single, recyclable catalyst for both dehydration and hydrogenation steps in a flow system, which circumvents the need for acid catalysts. mdpi.comnih.gov

The principles of green chemistry applicable to cyclohexenol synthesis are summarized below:

| Green Chemistry Principle | Application in Cyclohexenol Synthesis | Benefit | Reference |

|---|---|---|---|

| Use of Catalysis | Employing metal complexes (e.g., Ru, Pd) or enzymes (lipases, ADHs) for transformations. | High efficiency, selectivity, and reduced waste. | researchgate.net |

| Use of Safer Solvents | Performing reactions in water or minimizing solvent use. | Reduced environmental impact and improved safety. | rsc.orgresearchgate.net |

| Atom Economy | Designing reactions, like isomerizations, where most atoms from the reactants are incorporated into the final product. | Maximizes raw material efficiency and minimizes byproducts. | researchgate.net |

| Design for Energy Efficiency | Using methods like microwave-assisted synthesis or reactions at ambient temperature and pressure. | Lower energy consumption and operational costs. | mdpi.com |

Flow Chemistry and Continuous Processing in Cyclohexenol Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise manner, has emerged as a key technology for modernizing chemical manufacturing. beilstein-journals.orgscielo.br This approach offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters, and straightforward scalability. beilstein-journals.orgnih.gov

In the context of cyclohexenol synthesis, continuous-flow processes can lead to significantly higher yields, better selectivity, and drastically reduced reaction times. beilstein-journals.orgnih.gov For instance, reactions that might take hours or even days in a batch reactor can often be completed in minutes in a flow system. beilstein-journals.org The synthesis of substituted homoallylic alcohols has been successfully demonstrated in flow reactors, showcasing the technology's utility for this class of compounds. acs.org

Furthermore, flow chemistry enables the telescoping of multiple synthetic steps, where the output from one reactor is fed directly into the next, eliminating the need for intermediate work-up and purification procedures. beilstein-journals.org This has been applied to the synthesis of complex molecules and fragrances, such as the continuous-flow biocatalytic production of substituted cyclohexanols using immobilized enzymes in packed-bed reactors. mdpi.comresearchgate.net This integration of biocatalysis with flow technology represents a significant step towards sustainable and efficient manufacturing of chiral alcohols. mdpi.comresearchgate.net The use of a packed-bed reactor with a Pd/C catalyst for the dehydrative hydrogenation of an allylic alcohol to produce pristane (B154290) further highlights the industrial potential of these continuous processes. mdpi.comnih.gov

The following table compares batch and flow chemistry for reactions relevant to cyclohexenol synthesis, highlighting the improvements offered by continuous processing.

| Reaction Type | Processing Method | Reaction Time | Yield/Conversion | Key Advantages of Flow | Reference |

|---|---|---|---|---|---|

| Aldol Reaction | Batch | 24 hours | Completion | 100% conversion in 20 minutes | beilstein-journals.org |

| Aldol Reaction | Flow | 20 minutes | 100% | ||

| Photo-oxygenation of δ-limonene | Batch | - | - | Marked improvement in time, selectivity, and yield | beilstein-journals.org |

| Photo-oxygenation of δ-limonene | Flow | - | Improved | ||

| Synthesis of Leather Cyclohexanol | Flow (Biocatalytic) | Continuous | 90% isolated yield | Process stability, potential for cofactor recycling | mdpi.com |

Chemical Reactivity and Transformations of 3 Methyl 3 Cyclohexen 1 Ol

Oxidation and Reduction Reactions

Selective Oxidation to Carbonyl Compounds (e.g., 3-Methyl-2-cyclohexen-1-one)

The oxidation of the secondary alcohol group in 3-methyl-3-cyclohexen-1-ol can selectively yield the corresponding α,β-unsaturated ketone, 3-methyl-2-cyclohexen-1-one (B144701). This transformation is a common objective in organic synthesis, as this ketone is a valuable intermediate. chemicalbook.com The reaction involves the oxidation of the allylic alcohol, which can sometimes be accompanied by a double bond shift to form the more stable conjugated enone system.

Various chromium(VI)-based reagents are effective for this purpose. wikipedia.org Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are often favored because they are less acidic and more selective than Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid), minimizing side reactions. wikipedia.org The action of chromium trioxide under acidic conditions on allylic alcohols can lead to the formation of the corresponding enone. rsc.org For instance, the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid is a known method to produce 3-methyl-2-cyclohexen-1-one. chemicalbook.comlookchem.comchemicalbook.com Ruthenium complexes have also been shown to catalyze the oxidation of 3-methyl-2-cyclohexen-1-ol (B1293851) to 3-methyl-2-cyclohexenone. researchgate.net

The general mechanism for chromium(VI) oxidation involves the formation of a chromate (B82759) ester, followed by the removal of a proton from the alcohol-bearing carbon, leading to the formation of the carbonyl group. In the case of tertiary allylic alcohols, this process is known as the Babler oxidation and is driven by the formation of a more stable, conjugated double bond. wikipedia.org

Table 1: Reagents for the Oxidation of Allylic Alcohols

| Reagent Family | Specific Reagent(s) | Typical Product from this compound | Reference |

| Chromium(VI) | Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), Chromium Trioxide | 3-Methyl-2-cyclohexen-1-one | wikipedia.orgrsc.org |

| Ruthenium-based | [RuClCp(PTA)₂], [RuCp(OH₂)(PTA)₂]CF₃SO₃ | 3-Methyl-2-cyclohexenone | researchgate.net |

Reduction of the Carbon-Carbon Double Bond and Hydroxylation

The carbon-carbon double bond in this compound can be reduced through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas (H₂). The reaction results in the saturation of the cyclohexene (B86901) ring to form 3-methylcyclohexanol. Various catalysts, including iron-based systems, have been developed for the transfer hydrogenation of allylic alcohols, using hydrogen donors like isopropanol. nih.govacs.org Ruthenium-catalyzed processes have also been shown to be effective for the selective reduction of the C=C bond in allylic alcohols. rsc.org Studies using palladium and platinum nanoparticles have demonstrated that while both are active, palladium nanoparticles tend to be more active but less selective, sometimes leading to the formation of saturated aldehydes as byproducts. rsc.org

Conversely, the double bond can undergo dihydroxylation to form a triol. This is typically achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com The reaction with osmium tetroxide proceeds through a concerted [3+2] cycloaddition to form a cyclic osmate ester, which is then hydrolyzed to yield a cis-diol. masterorganicchemistry.com This means the two new hydroxyl groups are added to the same face of the cyclohexene ring.

Electrophilic and Nucleophilic Additions to the Cyclohexene Moiety

Halogenation and Hydrohalogenation Reactions

The double bond in this compound readily undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl). In halogenation, the reaction proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the anti-face, resulting in trans-dihalide products.

Hydrohalogenation involves the addition of a hydrogen halide across the double bond. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate. In the case of this compound, protonation would lead to a tertiary carbocation. The halide ion then attacks this carbocation to form the final product.

Hydration and Hydroboration-Oxidation Pathways

The addition of water to the double bond of this compound can be achieved through two primary methods with differing regioselectivity.

Acid-catalyzed hydration : This method follows Markovnikov's rule. The alkene is treated with an aqueous acid (e.g., H₂SO₄), leading to the formation of the more stable tertiary carbocation at the C3 position. Water then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield 1-methylcyclohexane-1,3-diol. doubtnut.com

Hydroboration-oxidation : This two-step process results in an anti-Markovnikov addition of water. masterorganicchemistry.comlibretexts.org Borane (B79455) (BH₃) or a borane derivative adds across the double bond, with the boron atom attaching to the less sterically hindered carbon (C4). Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. libretexts.org This pathway produces 3-methylcyclohexane-1,4-diol. The addition is syn-stereoselective, meaning the hydrogen and hydroxyl group are added to the same face of the ring. masterorganicchemistry.com However, for an unsymmetrical alkene like 3-methylcyclohexene (B1581247), this reaction can lead to a mixture of products, including both 2-methylcyclohexanol (B165396) and 3-methylcyclohexanol, making it a less ideal starting material for a specific isomer. chegg.com

Table 2: Hydration Pathways for this compound

| Reaction | Reagents | Key Intermediate/Principle | Product | Reference |

| Acid-Catalyzed Hydration | H₂O, H⁺ (e.g., H₂SO₄) | Markovnikov's Rule (tertiary carbocation) | 1-Methylcyclohexane-1,3-diol | doubtnut.com |

| Hydroboration-Oxidation | 1. BH₃-THF2. H₂O₂, NaOH | Anti-Markovnikov Addition (syn-addition) | 3-Methylcyclohexane-1,4-diol | masterorganicchemistry.comlibretexts.org |

Aziridination Reactions of Cyclohexenols

Aziridination is the process of forming a three-membered ring containing a nitrogen atom (an aziridine) from an alkene. For allylic alcohols like this compound, the hydroxyl group can direct the stereoselectivity of the reaction. nih.govresearchgate.netnih.gov Studies on cyclohex-2-enol and its derivatives have shown that aziridination with reagents like 3-acetoxyamino-2-ethylquinazolin-4(3)-one proceeds with high stereoselectivity, adding the aziridine (B145994) ring syn (on the same side as) to the hydroxyl group. rsc.org This is analogous to the stereodirecting effect observed in the epoxidation of these same alcohols. rsc.org

Various aminating agents and catalytic systems have been developed for this transformation. nih.govresearchgate.net For instance, 3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one has been identified as an effective reagent for the direct aziridination of cyclohexenols, where hydrogen bonding to the allylic hydroxyl group can influence the diastereoselectivity of the reaction. nih.govresearchgate.netnih.gov Other methods involve the use of chloramine-T salts, which can also produce aziridines with stereoselectivity dependent on the substrate structure. rsc.org

Reactions Involving the Hydroxyl Group

The hydroxyl group in this compound is a key site for synthetic modification. It can undergo typical alcohol reactions, such as esterification and etherification, and can be derivatized to facilitate further transformations or to introduce desired properties.

The secondary alcohol of this compound can be readily converted into esters and ethers under appropriate conditions.

Esterification is commonly achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides. For instance, acetylation is a frequent transformation used for both protection and synthetic manipulation. An example includes the use of vinyl acetate (B1210297) for the acetylation of related cyclohexenol (B1201834) derivatives, sometimes catalyzed by enzymes like Candida antarctica lipase (B570770) B, which can be employed for kinetic resolution. cdnsciencepub.com Such enzymatic reactions highlight a method for producing enantiomerically enriched esters. cdnsciencepub.com

Etherification involves the conversion of the hydroxyl group into an ether linkage (-O-R). In studies involving the related isomer, 3-methyl-2-cyclohexen-1-ol, the formation of an ether, 1-methyl-3-(3-methyl-2-cyclohexen-1-yl)oxycyclohexene, has been observed as a competing pathway in aqueous media, particularly in the absence of a catalyst. researchgate.net This suggests that under certain conditions, intermolecular dehydration between two molecules of the allylic alcohol can occur.

The table below summarizes these representative reactions.

| Reaction Type | Reagent(s) | Product Type | Catalyst/Conditions | Reference |

| Acetylation | Vinyl Acetate | Acetyl Ester | Candida antarctica lipase B | cdnsciencepub.com |

| Etherification | Self-reaction | Dimeric Ether | Water, Heat | researchgate.net |

Modifying the hydroxyl group of this compound can significantly enhance its utility in multi-step syntheses. Derivatization serves several purposes, including protecting the alcohol, converting it into a better leaving group, or enabling specific, high-yield follow-up reactions.

One key application is in enantioselective synthesis . The alcohol can be converted into a mixture of diastereomeric esters using a chiral acylating agent. These esters can then be separated chromatographically, and subsequent hydrolysis yields the enantiomerically pure alcohol. Alternatively, enzymatic kinetic resolution, as mentioned previously, relies on the derivatization to an ester to separate enantiomers. cdnsciencepub.com

The hydroxyl group can also be transformed into a good leaving group to facilitate elimination or substitution reactions . For example, conversion to a tosylate or mesylate allows for nucleophilic substitution or controlled elimination to form a diene. A related transformation is the reductive cleavage of the corresponding acetate or the alcohol itself. The related compound, 3-methyl-2-cyclohexen-1-ol, can be reduced to 3-methylcyclohexene using amalgamated zinc, a reaction where the hydroxyl group is ultimately removed. orgsyn.org

Furthermore, the hydroxyl group can be used to direct the stereochemical outcome of reactions at other parts of the molecule, such as epoxidation of the double bond, where the alcohol can coordinate to the reagent and deliver it to one face of the ring.

Rearrangement Reactions and Pericyclic Processes

The allylic nature of this compound makes it susceptible to rearrangement reactions that reposition the double bond and the hydroxyl group. These transformations are often thermodynamically driven and can be catalyzed by acids, bases, or transition metals.

The most common rearrangement for this system is the 1,3-transposition (or allylic rearrangement), where the hydroxyl group and the double bond exchange positions. This converts the secondary alcohol this compound into its tertiary alcohol isomer, 1-methyl-2-cyclohexen-1-ol, or vice-versa.

Studies on the closely related 3-methyl-2-cyclohexen-1-ol have shown that this transposition can be catalyzed effectively by various transition metal complexes. Ruthenium complexes, such as [RuClCp(PTA)₂] and [RuCp(OH₂)(PTA)₂]CF₃SO₃, facilitate the 1,3-transposition to 1-methyl-2-cyclohexen-1-ol in aqueous media. researchgate.net Similarly, methyltrioxorhenium (MTO) is a known catalyst for the 1,3-transposition of allylic alcohols, generally favoring the formation of the more thermodynamically stable isomer (tertiary > secondary > primary). iastate.edu Vanadium-oxo catalysts have also been used to isomerize (S)-3-methyl-2-cyclohexen-1-ol into (R)-1-methyl-2-cyclohexen-1-ol. academie-sciences.fr

Interestingly, a solvent-induced stereospecific isomerization of the lithium alkoxide of (S)-3-methyl-2-cyclohexene-1-ol to its isomer (S)-3-methyl-3-cyclohexene-1-ol has been observed, highlighting that the reaction can be controlled under base-catalyzed conditions without a metal. cdnsciencepub.com

The table below details catalytic systems used for the allylic transposition of the related isomer, 3-methyl-2-cyclohexen-1-ol.

| Catalyst System | Substrate | Product | Solvent | Reference |

| [RuCp(OH₂)(PTA)₂]CF₃SO₃ | 3-methyl-2-cyclohexen-1-ol | 1-methyl-2-cyclohexen-1-ol | Water | researchgate.net |

| VO(acac)₂ / Me₃SiOOSiMe₃ | (S)-3-methyl-2-cyclohexen-1-ol | (R)-1-methyl-2-cyclohexen-1-ol | Not specified | academie-sciences.fr |

| Methyltrioxorhenium (MTO) | General Allylic Alcohols | Isomerized Allylic Alcohol | Benzene (B151609) | iastate.eduacademie-sciences.fr |

| Lithium diisopropylamide (LDA) | (S)-3-methyl-2-cyclohexene-1-ol | (S)-3-methyl-3-cyclohexene-1-ol | THF/HMPA | cdnsciencepub.com |

Pericyclic reactions, particularly sigmatropic rearrangements, represent another potential reaction pathway for this compound and its derivatives. These are concerted reactions that proceed through a cyclic transition state. hcpgcollege.edu.in

A orgsyn.orgorgsyn.org-sigmatropic rearrangement is plausible for a derivative of this compound. If the alcohol is first converted into an allyl vinyl ether (e.g., by reaction with an appropriate vinyl ether), it can undergo a Claisen rearrangement. libretexts.org This reaction involves the concerted reorganization of six electrons through a six-membered, chair-like transition state to form a γ,δ-unsaturated carbonyl compound. libretexts.org

A researchgate.nethcpgcollege.edu.in-sigmatropic hydrogen shift is a thermally allowed, suprafacial process. libretexts.orgstereoelectronics.org While this compound itself is not a conjugated diene, its rearranged isomer, 5-methyl-1,3-cyclohexadien-1-ol (if formed), could potentially undergo such a shift.

Mechanistic studies on the related metal-catalyzed allylic transposition of (S)-3-methyl-2-cyclohexen-1-ol have provided key insights. The reaction yielded (R)-1-methyl-2-cyclohexen-1-ol with a high degree of chirality transfer. academie-sciences.fr This stereochemical outcome strongly suggests that the reaction does not proceed through a free, achiral allylic carbocation intermediate. Instead, it supports a mechanism involving a concerted orgsyn.orgorgsyn.org-sigmatropic shift within a metal-alkoxide complex or a related associative pathway where the hydroxyl group remains associated with the same face of the ring system throughout the transposition. academie-sciences.fr

Polymerization and Oligomerization Potential

The presence of a carbon-carbon double bond in the cyclohexene ring suggests that this compound could potentially act as a monomer in polymerization or oligomerization reactions. The reactivity would likely be mediated by cationic or free-radical initiators that can attack the double bond.

While specific studies on the polymerization of this compound are not widely reported, evidence from related compounds indicates its potential. For instance, in the synthesis of 3-methylcyclohexene from 3-methyl-2-cyclohexen-1-ol, it is noted that the presence of residual zinc chloride, a Lewis acid, can cause polymerization of the olefin product during distillation. orgsyn.org This suggests that under cationic conditions, the double bond of the cyclohexene ring system is susceptible to polymerization. The hydroxyl group could also participate, potentially leading to cross-linking or the formation of polyester (B1180765) or polyether structures if it reacts intermolecularly during the polymerization process.

Mechanistic Investigations and Reaction Dynamics of 3 Methyl 3 Cyclohexen 1 Ol

Reaction Pathway Elucidation and Intermediate Identification

The reactivity of 3-Methyl-3-cyclohexen-1-ol is primarily dictated by the presence of two key functional groups: the hydroxyl group and the carbon-carbon double bond. Reactions can be initiated at either site, often leading to a variety of products through competitive or sequential pathways. Under acidic conditions, a common pathway involves the protonation of the hydroxyl group, transforming it into a good leaving group (water) and generating a carbocation intermediate.

This allylic carbocation is a key transient species that dictates the subsequent reaction products. Its formation is a critical step in understanding the compound's reactivity in processes like substitution and elimination reactions. For instance, in solvolysis reactions, the departure of the leaving group (e.g., water after protonation) results in this stabilized carbocation, which can then be attacked by a nucleophile. pearson.com

The progress of chemical reactions involving this compound can be monitored using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the disappearance of the starting material and the appearance of products over time, providing kinetic data and structural information about the species in solution. This method has been successfully applied to elucidate the mechanistic aspects of reactions involving its isomer, 3-methyl-2-cyclohexen-1-ol (B1293851). researchgate.net

Infrared (IR) spectroscopy can be used to follow changes in key functional groups, such as the disappearance of the O-H stretch of the alcohol and the appearance of new bands corresponding to the products. For the characterization of the compound itself, mass spectrometry provides information on its molecular weight and fragmentation pattern. The National Institute of Standards and Technology (NIST) has documented the mass spectrum of this compound. nist.govnist.gov

The primary transient species in many reactions of this compound is the 3-methyl-3-cyclohexenyl cation. This is an allylic carbocation, where the positive charge is delocalized over two carbon atoms through resonance, which lends it significant stability compared to a simple secondary carbocation.

This resonance stabilization means that a nucleophile can attack at either of the two electron-deficient carbons. This behavior is analogous to the mechanism observed in the reaction of 3-methylcyclohexene (B1581247) with HCl, where an initially formed secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation, leading to a mixture of products. bartleby.comyoutube.com In the case of this compound, the two resonance structures of the allylic cation would lead to the formation of different constitutional isomers if attacked by a nucleophile. The characterization of such short-lived intermediates is challenging and often relies on indirect evidence from product analysis and theoretical calculations.

Catalytic Effects on this compound Transformations

Catalysis plays a crucial role in directing the transformation of this compound towards specific, desired products with high efficiency and selectivity. Different types of catalysts—homogeneous, heterogeneous, and enzymatic—can unlock distinct reaction pathways.

Homogeneous catalysts, which operate in the same phase as the reactants, are known for their high selectivity under mild conditions. While specific studies on this compound are limited, extensive research on its isomer, 3-methyl-2-cyclohexen-1-ol, provides a strong model for potential transformations. Ruthenium-based complexes, such as [RuClCp(PTA)₂] and [RuCp(OH₂)(PTA)₂]CF₃SO₃, have proven effective in catalyzing isomerization, oxidation, and 1,3-transposition reactions of this related allylic alcohol. researchgate.net

Slight modifications in the reaction medium (e.g., water vs. methanol) or atmosphere (N₂ vs. air) can selectively steer the reaction towards different products like 3-methylcyclohexanone (B152366) (isomerization) or 3-methyl-2-cyclohexenone (oxidation). researchgate.net It is plausible that similar ruthenium or other transition-metal catalysts could be applied to this compound to achieve selective conversions.

Table 1: Catalytic Conversion of 3-Methyl-2-cyclohexen-1-ol with Ruthenium Complexes This table illustrates catalytic effects on a close isomer and is presented for analogous purposes.

| Catalyst | Solvent | Atmosphere | Major Product(s) | Reaction Type |

|---|---|---|---|---|

| [RuClCp(PTA)₂] | Methanol (dry) | N₂ | 3-Methylcyclohexanone | Isomerization |

| [RuCp(OH₂)(PTA)₂]CF₃SO₃ | Methanol (dry) | N₂ | 3-Methylcyclohexanone | Isomerization |

| [RuClCp(PTA)₂] | Water | Air | 3-Methyl-2-cyclohexenone | Oxidation |

| [RuCp(OH₂)(PTA)₂]CF₃SO₃ | Water | Air | 3-Methyl-2-cyclohexenone | Oxidation |

Source: Data adapted from research on 3-methyl-2-cyclohexen-1-ol. researchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability. Potential applications for this compound could include selective hydrogenations of the double bond or dehydration reactions. However, specific studies detailing the use of heterogeneous catalysts for the transformation of this compound are not prevalent in the surveyed literature.

Biocatalysis using isolated enzymes or whole-cell systems provides a powerful strategy for performing highly stereoselective reactions under mild, environmentally benign conditions. While enzymes acting directly on this compound are not widely reported, related enzymatic systems highlight the potential for precise stereochemical control in the synthesis of 3-methylcyclohexane derivatives.

For instance, engineered glucose dehydrogenase has been used for the diastereoselective reduction of 3-methylcyclohexanone to produce (1S,3R)-3-methylcyclohexan-1-ol with high purity. chemicalbook.com In another example, a chemoenzymatic cascade reaction combining an ene-reductase and an amine transaminase was developed to synthesize optically pure (1R,3R)-1-amino-3-methylcyclohexane from 3-methylcyclohex-2-enone. researchgate.net These examples demonstrate that enzymatic methods are highly effective for installing specific stereochemistry in the 3-methylcyclohexane scaffold, suggesting a promising avenue for the stereoselective synthesis or transformation of this compound.

Table 2: Enzymatic Approaches for Stereoselective Synthesis of 3-Methylcyclohexane Derivatives

| Starting Material | Enzyme(s) | Product | Stereoselectivity |

|---|---|---|---|

| 3-Methylcyclohexanone | Glucose Dehydrogenase (engineered) | (1S,3R)-3-methylcyclohexan-1-ol | 99% yield |

| 3-Methylcyclohex-2-enone | Ene-Reductase and Amine Transaminase (engineered) | (1R,3R)-1-amino-3-methylcyclohexane | 97% de |

Source: Data from studies on related 3-methylcyclohexane precursors. chemicalbook.comresearchgate.net

Influence of Solvent and Reaction Medium on Selectivity and Yield

The solvent plays a pivotal role in chemical reactions, influencing reactant and transition state stabilization, and thereby affecting reaction rates and selectivity. For reactions involving this compound, an allylic alcohol, the choice of solvent can direct the reaction toward a desired product by favoring one reaction pathway over others.

The hydroxyl group of this compound is a key functional group that can participate in hydrogen bonding with the solvent. This interaction is particularly important in reactions such as epoxidation. Early studies on allylic alcohols demonstrated that the stereochemical outcome of epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is directed by hydrogen bonding between the alcohol and the reagent. wikipedia.org This directing effect leads to the delivery of the oxygen atom to the face of the double bond proximal to the hydroxyl group. The choice of solvent can either enhance or disrupt this hydrogen bonding, thereby influencing the diastereoselectivity of the epoxidation. Protic solvents capable of hydrogen bonding may compete with the intramolecular interaction, potentially reducing the selectivity, whereas non-polar, aprotic solvents are less likely to interfere.

The influence of the solvent is also critical in nucleophilic substitution reactions at the allylic carbon. Depending on the reaction conditions, these reactions can proceed through SN1, SN2, SN1', or SN2' mechanisms. The polarity of the solvent can influence the formation and stabilization of carbocation intermediates in SN1-type reactions. For secondary allylic alcohols like this compound, polar protic solvents can facilitate the departure of a leaving group (after protonation of the hydroxyl group) and stabilize the resulting allylic carbocation, which can then be attacked by a nucleophile at two different positions, leading to a mixture of products.

The following table summarizes the general influence of solvent properties on common reactions of allylic alcohols, which can be extrapolated to this compound.

| Reaction Type | Solvent Property | General Influence on Selectivity and Yield |

| Epoxidation | Hydrogen bonding capability | Directs stereoselectivity by coordinating with the hydroxyl group and the oxidant. |

| Allylic Oxidation | Polarity and coordinating ability | Can affect the product ratio (epoxide vs. allylic alcohol/enone) and overall conversion. |

| Nucleophilic Substitution (SN1-type) | Polarity and protic nature | Stabilizes carbocation intermediates, potentially leading to a mixture of regioisomeric products. |

| Esterification | Polarity and hydrogen bond accepting ability | Can influence the equilibrium position and reaction rate. |

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are fundamental to understanding the sequence of elementary steps that constitute a reaction mechanism and to identifying the slowest step, known as the rate-limiting or rate-determining step. For reactions involving this compound, the nature of this step can vary depending on the specific transformation.

In acid-catalyzed dehydration of alcohols, the initial protonation of the hydroxyl group is typically a rapid equilibrium. The subsequent loss of water to form a carbocation is often the rate-limiting step, especially for secondary alcohols. libretexts.org The stability of the resulting carbocation influences the rate of this step. For this compound, the formation of a secondary allylic carbocation would be relatively favored due to resonance stabilization.

For palladium-catalyzed allylic amination , a reaction type applicable to allylic alcohols, mechanistic studies have suggested that the oxidative addition of the palladium(0) catalyst to the C-O bond of the allylic alcohol is the rate-determining step. mdpi.com This step is influenced by hydrogen-bonding interactions between the alcohol's hydroxyl group and other species in the reaction mixture, which can assist in the C-O bond activation. mdpi.com

In the context of epoxidation of allylic alcohols , while the presence of the hydroxyl group enhances stereoselectivity, it can also decrease the reaction rate compared to analogous alkenes without a hydroxyl group. wikipedia.org This is attributed to the electron-withdrawing effect of the oxygen atom, which reduces the nucleophilicity of the double bond. wikipedia.org However, the reaction is still faster than in systems where the hydroxyl group is protected, indicating that hydrogen bonding provides a stabilization of the transition state that partially counteracts the electronic deactivation. wikipedia.org The rate-limiting step in such reactions is generally the transfer of the oxygen atom from the peroxide to the alkene.

The following table outlines potential rate-limiting steps for various reactions of this compound, based on established mechanisms for similar compounds.

| Reaction | Potential Rate-Limiting Step | Influencing Factors |

| Acid-Catalyzed Dehydration | Formation of the allylic carbocation after protonation of the hydroxyl group. libretexts.org | Acid concentration, temperature, stability of the carbocation. |

| Palladium-Catalyzed Allylic Substitution | Oxidative addition of the palladium catalyst to the C-O bond. mdpi.com | Ligand structure, additives that facilitate C-O bond cleavage via hydrogen bonding. mdpi.com |

| Epoxidation with Peroxy Acids | Transfer of the oxygen atom from the peroxide to the double bond. | Electronic nature of the double bond, stability of the transition state (influenced by hydrogen bonding). wikipedia.org |

| Conversion to Alkyl Halide (SN1) | Formation of the allylic carbocation from the protonated alcohol. libretexts.org | Nature of the hydrogen halide, solvent polarity. libretexts.org |

Advanced Spectroscopic and Computational Characterization of 3 Methyl 3 Cyclohexen 1 Ol

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution. For 3-Methyl-3-cyclohexen-1-ol, a combination of one- and two-dimensional NMR techniques provides a complete picture of its atomic connectivity, stereochemistry, and conformational preferences.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals of this compound, overcoming the signal overlap often present in 1D spectra. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). emerypharma.com For this compound, COSY would reveal correlations between the proton on the hydroxyl-bearing carbon (H1) and the adjacent methylene (B1212753) protons at C2 and C6. It would also show couplings between the vinylic proton (H4) and the neighboring methylene protons at C5, as well as the intricate network of couplings among the aliphatic ring protons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate proton signals with the signals of directly attached carbon atoms. libretexts.org An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking every proton to its corresponding carbon atom (e.g., H1 to C1, H4 to C4, methyl protons to the methyl carbon). This is a powerful method for assigning the carbon spectrum. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). emerypharma.comscribd.com This technique allows for the mapping of the complete carbon skeleton. For instance, HMBC would show correlations from the methyl protons to both the vinylic carbon C3 and the adjacent C2, confirming the position of the methyl group. Crucially, it helps assign quaternary carbons, like C3, which are invisible in HSQC/HMQC spectra. Correlations would be expected from the vinylic proton H4 to carbons C2 and C6, and from the carbinol proton H1 to carbons C2 and C3. scribd.com

Table 1: Expected 2D NMR Correlations for this compound This table is illustrative and based on established NMR principles.

| Proton (¹H) | COSY Correlations (¹H) | HSQC/HMQC Correlation (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| H1 | H2, H6 | C1 | C2, C3, C5, C6 |

| H2 | H1, H2' | C2 | C1, C3, C4, C6 |

| H4 | H5 | C4 | C2, C3, C5, C6 |

| H5 | H4, H6, H5' | C5 | C1, C3, C4, C6 |

| H6 | H1, H5, H6' | C6 | C1, C2, C4, C5 |

| CH₃ | H2, H4 | C-Me | C2, C3, C4 |

The 3-cyclohexene ring is not planar and exists in two rapidly interconverting half-chair conformations. The substituents—the hydroxyl group at C1 and the methyl group at C3—can occupy pseudo-axial or pseudo-equatorial positions. The conformational equilibrium is influenced by steric and electronic factors, including potential 1,3-diaxial interactions.

The preferred conformation can be investigated by analyzing the proton-proton coupling constants (³JHH). The magnitude of these constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. For example, a large coupling constant between H1 and an adjacent proton on C2 or C6 would suggest a pseudo-axial-axial relationship, while a smaller coupling constant would indicate a pseudo-axial-equatorial or pseudo-equatorial-equatorial interaction. By carefully measuring these values, the dominant ring conformation and the orientation of the hydroxyl group can be inferred. Computational methods, such as Gauge-Independent Atomic Orbital (GIAO) calculations of NMR chemical shifts, can be used in conjunction with experimental data to provide a more detailed conformational picture. semanticscholar.org

This compound possesses a chiral center at C1, meaning it exists as a pair of enantiomers. NMR spectroscopy is a primary method for determining the enantiomeric excess (ee) of a chiral sample. diva-portal.org Since enantiomers are spectroscopically indistinguishable in a non-chiral environment, a chiral derivatizing agent (CDA) is typically used. semanticscholar.org

The racemic alcohol is reacted with a single enantiomer of a CDA, such as O-acetylmandelic acid or Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomers. semanticscholar.orgdiva-portal.org These diastereomeric esters are no longer mirror images and have distinct physical properties and, crucially, different NMR spectra. semanticscholar.org Protons (or other nuclei like ¹⁹F if using Mosher's acid) near the newly formed stereocenter will exhibit different chemical shifts for each diastereomer. mdpi.com By integrating the corresponding signals in the ¹H, ¹³P, or ¹⁹F NMR spectrum, the relative ratio of the diastereomers can be accurately calculated, which directly reflects the enantiomeric excess of the original alcohol sample. researchgate.net Studies on similar cyclohexenol (B1201834) systems have successfully used mandelate (B1228975) derivatives to quantify the enantiomeric purity via ¹H NMR analysis. semanticscholar.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about functional groups, bonding interactions, and conformational states. ula.veschoolwires.net

The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups. These include:

O-H Stretch: A strong, broad absorption typically in the range of 3200-3600 cm⁻¹.

C-H Stretches: Absorptions for sp²-hybridized carbons (=C-H) appear just above 3000 cm⁻¹, while those for sp³-hybridized carbons (C-H) are found just below 3000 cm⁻¹. ula.ve

C=C Stretch: A medium-intensity peak around 1650-1670 cm⁻¹ for the cyclohexene (B86901) double bond.

C-O Stretch: A strong absorption in the fingerprint region, typically between 1050-1150 cm⁻¹, characteristic of a secondary alcohol. ula.ve

A significant aspect for this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen atom and the electron-rich π-system of the C=C double bond (an OH···π interaction). researchgate.net This interaction is conformation-dependent. In conformers where the OH group is spatially close to the double bond, this H-bond will form, causing the O-H stretching frequency to shift to a lower wavenumber compared to the "free" hydroxyl group in other conformers. researchgate.net Consequently, the IR spectrum in the O-H stretching region may exhibit multiple overlapping bands, each corresponding to a distinct conformational or hydrogen-bonded state. researchgate.net

Table 2: Principal Infrared Absorption Frequencies for this compound Frequencies are approximate and based on characteristic values for the functional groups present.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3600-3200 | Strong, Broad | O-H stretch (inter- and intramolecular H-bonding) |

| 3100-3010 | Medium | sp² C-H stretch (vinylic) |

| 2960-2850 | Strong | sp³ C-H stretch (aliphatic and methyl) |

| 1670-1650 | Medium | C=C stretch |

| 1470-1430 | Medium | CH₂ scissoring |

| 1150-1050 | Strong | C-O stretch (secondary alcohol) |

The existence of multiple conformers of this compound can be directly observed in its vibrational spectra. researchgate.net Because different conformers (e.g., hydroxyl group pseudo-axial vs. pseudo-equatorial) have slightly different geometries, their vibrational frequencies will also differ slightly. This can result in the appearance of multiple distinct peaks for a single type of vibration. For example, studies on the parent compound, 3-cyclohexen-1-ol (B1583433), have shown that different bands in the OH-stretching region can be assigned to specific conformers, including the one stabilized by the intramolecular OH···π hydrogen bond. researchgate.net By analyzing the spectra at different temperatures or in different solvents, the relative intensities of these bands can change, providing information about the relative stabilities and thermodynamic properties of the conformers. Computational modeling is often used to calculate the predicted vibrational frequencies for each possible conformer, which are then compared with the experimental IR and Raman spectra to make definitive assignments. researchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. db-thueringen.de For this compound, with a molecular weight of 112.17 g/mol , mass spectrometry reveals characteristic fragmentation pathways. nih.gov

Under electron ionization (EI), the molecular ion peak (M+) at m/z 114 is often not observed. msu.edu A common fragmentation pattern for alcohols is the loss of a water molecule, which would result in a peak at M-18. savemyexams.com Another typical fragmentation involves the loss of a methyl group, leading to a prominent peak at m/z 95, which is often the base peak. msu.edu The presence of a cyclohexene ring can also lead to a retro-Diels-Alder reaction, resulting in diene and alkene fragments. msu.edu

Table 1: Key Mass Spectral Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | nih.govnist.govnist.gov |

| Molecular Weight | 112.17 g/mol | nih.gov |

| Monoisotopic Mass | 112.088815002 Da | nih.gov |

| InChI | InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h3,7-8H,2,4-5H2,1H3 | nist.govnist.gov |

| InChIKey | HKVFKEJBSWJQMU-UHFFFAOYSA-N | nist.govnist.gov |

| SMILES | CC1=CCCC(C1)O | nih.gov |

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion and its fragments, allowing for the determination of their elemental compositions. For this compound, HRMS can precisely measure the mass of the molecular ion, confirming its chemical formula as C₇H₁₂O. nih.gov This level of accuracy is crucial for distinguishing it from other isobaric compounds, which may have the same nominal mass but different elemental compositions. The high-resolution data for fragment ions further aids in confirming the proposed fragmentation pathways by verifying the elemental composition of each fragment.

Tandem mass spectrometry (MS/MS) is an essential tool for detailed structural elucidation. biorxiv.org In an MS/MS experiment, a specific precursor ion, such as a prominent fragment ion from the initial mass spectrum of this compound, is selected and subjected to further fragmentation. This process, known as collision-induced dissociation (CID), generates a series of product ions. biorxiv.org By analyzing the relationship between the precursor and product ions, the connectivity of atoms within the original molecule can be pieced together. For instance, the fragmentation of the M-H₂O+ ion could provide information about the structure of the cyclohexene ring and the position of the methyl group. This technique is particularly valuable for differentiating between isomers that might produce similar initial mass spectra. biorxiv.org

X-ray Crystallography of Crystalline Derivatives (if suitable crystals can be obtained)

While obtaining suitable single crystals of this compound itself might be challenging due to its low melting point, the preparation of crystalline derivatives can enable X-ray crystallographic analysis. acs.org This technique provides unambiguous determination of the solid-state molecular structure.

X-ray crystallography on a suitable crystalline derivative would definitively establish the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. This would confirm the cyclohexene ring conformation, which is expected to adopt a half-chair or boat-like conformation due to the double bond. Furthermore, it would unambiguously determine the relative stereochemistry of the hydroxyl group and the methyl group if the compound is chiral.

Computational Chemistry and Quantum Chemical Studies

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties. naturalproducts.net Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the structure, energetics, and spectroscopic properties of this compound. ggckondagaon.in

These computational studies can:

Predict the most stable conformations of the molecule.

Calculate theoretical vibrational frequencies to aid in the interpretation of infrared and Raman spectra.

Simulate NMR chemical shifts and coupling constants.

Provide insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding reactivity.

Model the fragmentation pathways observed in mass spectrometry to support proposed mechanisms.

By combining advanced spectroscopic techniques with computational modeling, a detailed and comprehensive understanding of the structural and electronic properties of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost, which makes it suitable for studying medium-sized organic molecules like this compound.

DFT calculations can elucidate the electronic properties of this compound, providing a detailed picture of its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, indicating sites prone to electrophilic attack. Conversely, the LUMO energy relates to the ability to accept electrons, highlighting regions susceptible to nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT can generate electrostatic potential (ESP) maps. For this compound, an ESP map would visualize the electron density distribution. It would show regions of negative potential (electron-rich) centered on the oxygen atom of the hydroxyl group and the π-system of the double bond, identifying them as likely sites for interaction with electrophiles. Regions of positive potential (electron-poor) would be expected around the hydroxyl hydrogen and the adjacent carbon atom, indicating their susceptibility to nucleophilic attack. For analogous compounds, DFT has been effectively used to calculate the thermodynamic stability of various isomers and the transition states between them, predicting likely reaction pathways and product distributions.

Ab Initio Calculations for Thermochemical Properties and Reaction Barriers

Ab initio (Latin for "from the beginning") calculations are a class of computational chemistry methods based entirely on quantum mechanics and fundamental physical constants, without the inclusion of empirical data. These methods, while often more computationally intensive than DFT, can provide highly accurate thermochemical data and detailed information on reaction pathways.

For the parent compound, 3-cyclohexen-1-ol, high-level ab initio studies such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) have been performed. These studies generated a two-dimensional potential energy surface to map the conformational dynamics, identifying multiple stable conformers and calculating the energy barriers for ring twisting and hydroxyl group rotation. One of the key findings for 3-cyclohexen-1-ol was the identification of a stable conformer involving an intramolecular π-type hydrogen bond between the hydroxyl group and the double bond.

While specific ab initio studies for this compound are not widely published, the same principles apply. The presence of the methyl group on the double bond would be expected to influence the conformational energies and rotational barriers. It would sterically hinder certain conformations and electronically affect the π-system, potentially altering the strength of any intramolecular hydrogen bonding.

Although not strictly ab initio, group contribution methods like the Joback method can provide useful estimations of thermochemical properties based on the molecule's structure. These calculated values offer a baseline for understanding the compound's energetic characteristics.

Table 1: Calculated Thermochemical Properties for this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | -83.98 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Formation (Gas, ΔfH°gas) | -239.41 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 10.64 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 49.24 | kJ/mol | Joback Calculated Property chemeo.com |

| Critical Pressure (Pc) | 4046.64 | kPa | Joback Calculated Property chemeo.com |

| Critical Temperature (Tc) | 671.35 | K | Joback Calculated Property chemeo.com |

Molecular Dynamics Simulations for Conformational Space Exploration

The six-membered ring of this compound is not static; it is a flexible structure that can adopt various conformations, such as half-chair and boat forms. The orientation of the hydroxyl and methyl groups further adds to the conformational complexity. Exploring this vast conformational space experimentally is challenging, but Molecular Dynamics (MD) simulations provide a powerful computational tool to do so.

MD simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, an MD simulation generates a trajectory that describes how the positions and velocities of the particles evolve. For a single molecule like this compound, this allows for a comprehensive exploration of its potential energy surface.

Simulations on related substituted cyclohexene and cyclohexane (B81311) systems have demonstrated the utility of MD in this area. nih.gov For instance, MD simulations of 3-(isopropyl)-6-methylcyclohex-2-en-1-ol (B13751339) revealed that the bulky isopropyl group helps stabilize a specific chair conformation to minimize unfavorable steric interactions. Similarly, MD simulations of this compound, potentially in different solvents, would reveal the most populated (i.e., lowest energy) conformations and the dynamic transitions between them. This provides insight into the molecule's average shape and how its flexibility might influence its interaction with other molecules, such as receptors or enzyme active sites.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-based descriptors of a set of compounds with a specific physicochemical property. nih.govacs.org Instead of calculating a property from first principles, QSPR builds a statistical model based on known data and then uses that model to predict the property for new or unmeasured compounds.

The fundamental principle of QSPR is that the structure of a molecule, encoded in numerical descriptors, determines its properties. kg.ac.rshnust.edu.cn These descriptors can be simple (e.g., molecular weight, atom counts) or complex (e.g., topological indices, quantum-chemical parameters). For a class of compounds like alcohols, QSPR models can be developed to predict properties such as boiling point, solubility, and partition coefficients. nih.govacs.org

For this compound, QSPR-based methods have been used to estimate key properties related to its environmental fate and bioavailability. The Crippen's fragmentation method, a well-established QSPR approach, calculates the octanol-water partition coefficient (logP) and water solubility (logWS) by summing the contributions of individual molecular fragments. These predicted values are valuable in the absence of experimental data.

Table 2: QSPR-Predicted Properties for this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Octanol/Water Partition Coefficient (logP) | 1.477 | - | Crippen Calculated Property chemeo.com |

| Water Solubility (logWS) | -1.88 | log(mol/L) | Crippen Calculated Property chemeo.com |

Applications and Industrial Relevance of 3 Methyl 3 Cyclohexen 1 Ol in Chemical Synthesis

Role as a Key Synthetic Intermediate for Specialty Chemicals

The strategic placement of the hydroxyl group and the double bond allows for a wide range of chemical transformations, positioning 3-Methyl-3-cyclohexen-1-ol as a valuable precursor for more complex molecules. The alcohol can undergo oxidation, esterification, or etherification, while the alkene is susceptible to addition reactions, epoxidation, and cleavage. This dual reactivity is fundamental to its role as a synthetic intermediate.

The cyclohexenol (B1201834) framework is a common structural motif in molecules designed for agricultural applications. Compounds within the cyclohexenol class serve as intermediates in the synthesis of various agrochemicals, including herbicides, pesticides, and plant growth regulators. ontosight.aiontosight.ai The functional groups of this compound allow for its incorporation into larger, more complex structures with desired biological activity. For instance, the hydroxyl group can be used as a handle to attach other molecular fragments, while the double bond can be functionalized to fine-tune the molecule's properties. Its structural isomer, 1-methyl-3-cyclohexen-1-ol (B11956442), is noted for its use as an intermediate in agrochemical synthesis, suggesting a similar potential for this compound. ontosight.ai

Cyclic alcohols and their derivatives are mainstays in the fragrance and flavor industry. The synthesis of novel fragrance compounds often relies on the modification of core structures like cyclohexenol. This compound serves as a valuable scaffold for producing a variety of esters and ethers, many of which possess unique scent profiles.

The chemical synthesis pathway typically involves the reaction of the hydroxyl group with carboxylic acids (or their derivatives like acyl chlorides) to form esters, or with alkyl halides to form ethers. These reactions transform the parent alcohol into compounds with different volatilities and olfactory characteristics. For example, the related compound 3-methyl-2-cyclohexen-1-one (B144701) is used as a building block in the synthesis of compounds for the fragrance industry. lookchem.com Similarly, 1-methyl-3-cyclohexen-1-ol is a known precursor in the production of fragrances and flavors. ontosight.ai The synthetic potential of this compound lies in its ability to generate a library of new derivatives for evaluation as fragrance ingredients.

The bifunctional nature of this compound makes it a candidate for applications in polymer chemistry and material science. The hydroxyl group can act as a monomer in condensation polymerizations to form polyesters or polyethers. The presence of the double bond offers further opportunities for modification, either before or after polymerization.

For instance, the double bond can be used for:

Cross-linking: To create thermoset polymers with enhanced rigidity and thermal stability.

Grafting: The molecule can be grafted onto existing polymer backbones to introduce hydroxyl functionality, thereby modifying the surface properties of the material (e.g., improving hydrophilicity or providing sites for further reactions).

Ring-Opening Metathesis Polymerization (ROMP): While less common for cyclohexene (B86901) itself compared to more strained rings, derivatives can be designed to participate in this powerful polymerization technique.

The use of related cyclohexene derivatives, such as 3-cyclohexene-1,1-dimethanol, as precursors for polymers and specialty chemicals underscores the potential of the cyclohexene ring system in materials science.

Table 1: Potential Synthetic Applications of this compound

| Field of Application | Role of this compound | Key Reactions | Potential End-Products |

| Agrochemicals | Synthetic Intermediate | Esterification, Etherification, Halogenation | Herbicides, Pesticides, Growth Regulators |